molecular formula C18H16ClNO3S B4942204 3-chloro-N-(2,4-dimethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-(2,4-dimethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide

Cat. No. B4942204
M. Wt: 361.8 g/mol
InChI Key: DWWUHMYOLSMLGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2,4-dimethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide, also known as DMXB-A, is a synthetic compound that belongs to the class of benzothiophene derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

3-chloro-N-(2,4-dimethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a subtype of nAChR that is highly expressed in the central nervous system. Activation of α7 nAChR has been shown to have neuroprotective effects, enhance cognitive function, and reduce inflammation. This compound also modulates the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can enhance cognitive function, improve memory, and reduce inflammation. Additionally, this compound has been shown to have analgesic properties and can reduce pain in animal models. This compound also has neuroprotective effects and can protect neurons from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

3-chloro-N-(2,4-dimethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, this compound has a high affinity for the α7 nAChR, making it a selective agonist for this receptor subtype. However, one of the limitations of this compound is that it has poor solubility in water, which can make it difficult to administer in animal studies.

Future Directions

For research on 3-chloro-N-(2,4-dimethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide include investigating its potential therapeutic applications, understanding its precise mechanism of action, developing more water-soluble analogs, and conducting clinical trials in humans.

Synthesis Methods

3-chloro-N-(2,4-dimethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 2-chloroacetyl chloride to form 2-chloro-N-(2,4-dimethoxyphenyl)acetamide. This intermediate is then reacted with 6-methyl-1-benzothiophene-2-carboxylic acid in the presence of a base to form the final product, this compound.

Scientific Research Applications

3-chloro-N-(2,4-dimethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. It has been shown to have neuroprotective effects and can enhance cognitive function in animal models. Additionally, this compound has been investigated for its potential anti-inflammatory and analgesic properties.

properties

IUPAC Name

3-chloro-N-(2,4-dimethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S/c1-10-4-6-12-15(8-10)24-17(16(12)19)18(21)20-13-7-5-11(22-2)9-14(13)23-3/h4-9H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWUHMYOLSMLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=C(C=C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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